Deltarasin hydrochloride is a small molecule inhibitor that specifically targets the interaction between the Kirsten rat sarcoma viral oncogene homolog (KRAS) and phosphodiesterase delta (PDEδ). This compound has garnered attention due to its potential therapeutic applications in treating cancers associated with KRAS mutations, which are prevalent in various malignancies, including pancreatic and lung cancers. Deltarasin hydrochloride disrupts the binding of KRAS to PDEδ, leading to the accumulation of KRAS in the cytoplasm and subsequent inhibition of downstream signaling pathways critical for tumor growth and survival.
Deltarasin hydrochloride is classified as a small molecule inhibitor within the broader category of anti-cancer agents. It is synthesized from various chemical precursors through specific reaction pathways that enhance its efficacy against cancer cells. The compound is primarily sourced from research laboratories focusing on cancer therapeutics, particularly those investigating KRAS-related signaling pathways.
The synthesis of Deltarasin hydrochloride involves several key steps:
The synthetic route may involve multiple reaction steps, including:
Deltarasin hydrochloride has a complex molecular structure characterized by specific functional groups that facilitate its interaction with PDEδ. The compound features a hydrophobic pocket that allows for effective binding to the target protein.
Deltarasin hydrochloride undergoes various chemical reactions when interacting with biological systems:
The binding affinity and specificity of Deltarasin for PDEδ have been analyzed using techniques such as:
Deltarasin hydrochloride exerts its effects primarily by inhibiting the KRAS-PDEδ interaction. This process can be outlined as follows:
Deltarasin hydrochloride has significant potential in scientific research and therapeutic applications:
Deltarasin hydrochloride selectively targets the hydrophobic farnesyl-binding pocket of PDEδ (phosphodiesterase-6-delta), a chaperone protein critical for the spatial organization of prenylated RAS family GTPases. This pocket, characterized by a deep cavity lined by residues Leu78, Met117, Val145, and Leu147, accommodates the farnesyl moiety of KRAS4B through van der Waals interactions [1] [9]. The benzimidazole core of deltarasin mimics the farnesyl group's hydrophobic interactions, while its extended aromatic rings form π-stacking contacts with Phe133 and His142 at the pocket's rim. This structural mimicry competitively blocks KRAS4B binding, as confirmed by X-ray crystallography of PDEδ-deltarasin complexes (PDB: 4JV8) [1]. Notably, the (S)-enantiomer of deltarasin shows superior steric complementarity with the pocket's asymmetric geometry, enhancing binding specificity over other prenylated proteins [3].
Table 1: Key Structural Interactions of Deltarasin in PDEδ's Farnesyl-Binding Pocket
PDEδ Residue | Interaction Type | Role in Binding |
---|---|---|
Met117 | Hydrophobic | Stabilizes benzimidazole core |
Val145 | Van der Waals | Anchors aliphatic linker |
Leu78 | Van der Waals | Accommodates phenyl ring |
Arg61 | Hydrogen bonding | Binds carbonyl group |
Phe133 | π-Stacking | Interacts with terminal benzene |
Deltarasin hydrochloride exhibits high-affinity binding to PDEδ, with a dissociation constant (Kd) of 38–41 nM, as quantified by fluorescence polarization (FP) and surface plasmon resonance (SPR) assays [1] [3] [5]. Thermodynamic profiling via isothermal titration calorimetry (ITC) reveals an entropy-driven binding process (ΔG = −10.2 kcal/mol), facilitated by the displacement of structured water molecules from the hydrophobic pocket [5]. Kinetic studies demonstrate slow off-rate kinetics (koff = 0.02 s⁻¹), contributing to prolonged target engagement. However, the binding is reversible, and cellular efficacy requires sustained micromolar concentrations due to intracellular competition with endogenous GTP-bound Arl2, which promotes deltarasin ejection [5] [9].
Table 2: Biophysical Binding Parameters of Deltarasin Hydrochloride
Parameter | Value | Assay Method | Context |
---|---|---|---|
Kd | 38 ± 2 nM | Fluorescence Polarization | Purified PDEδ |
IC50 | 41 ± 3 nM | SPR Competition | KRAS-PDEδ disruption |
ΔG | −10.2 kcal/mol | ITC | Isothermal binding |
kon | 5.6 × 10⁴ M⁻¹s⁻¹ | SPR Kinetics | Association rate |
koff | 0.02 s⁻¹ | SPR Kinetics | Dissociation rate |
The intrinsic GTPase Arl2 regulates PDEδ's cargo release by inducing an allosteric conformational change upon GTP binding. This change constricts the farnesyl-binding pocket, ejecting bound ligands, including deltarasin [9]. While deltarasin's picomolar affinity in vitro translates to micromolar cellular potency, Arl2-mediated ejection limits its cytoplasmic retention. Engineering efforts to overcome this challenge include "chemical spring" linkers (e.g., Deltaflexin analogs), which incorporate flexible hexyl spacers to buffer against conformational shifts [5]. These modifications marginally improve resilience but highlight the necessity for sub-nanomolar affinity inhibitors (e.g., Deltasonamides) to outcompete Arl2 binding [5].
By blocking PDEδ-KRAS interactions, deltarasin hydrochloride disrupts the chaperone-mediated trafficking of farnesylated KRAS isoforms (e.g., KRAS4BG12D, KRAS4BG12C) from the endoplasmic reticulum to the plasma membrane. In pancreatic (PANC-1, MIA PaCa-2) and lung (A549, H358) cancer cells, this leads to KRAS mislocalization to endomembranes like the Golgi and endoplasmic reticulum, quantified via confocal microscopy of GFP-KRAS fusions [1] [3] [9]. Consequently, oncogenic KRAS signaling through RAF/MEK/ERK and PI3K/AKT pathways is suppressed, evidenced by reduced phosphorylation of ERK (51–70%) and AKT (36–60%) at 5–10 µM concentrations [2] [3]. In vivo, deltarasin (10 mg/kg, i.p.) reduces tumor growth by 57% in A549 xenografts and nearly completely blocks Panc-Tu-I tumor progression [1] [2].
Table 3: Cellular Efficacy of Deltarasin Hydrochloride in Oncogenic KRAS Models
Cell Line | KRAS Mutation | IC50 (µM) | Pathway Inhibition | Biological Effect |
---|---|---|---|---|
MIA PaCa-2 | G12C | 4.21 ± 0.72 | pERK ↓70%, pAKT ↓60% | Apoptosis, growth arrest |
A549 | G12S | 5.29 ± 0.07 | pERK ↓51%, pAKT ↓36% | Autophagy and apoptosis |
PANC-1 | G12D | 6.74 ± 0.57 | pERK ↓65%, pAKT ↓55% | Cytosolic KRAS accumulation |
H358 | G12C | 4.21 ± 0.72 | pERK ↓60%, pAKT ↓40% | Reduced tumorigenicity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7